Cuspin-1

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cuspin-1 kann durch einen mehrstufigen organischen Syntheseprozess hergestellt werden. Die wichtigsten Schritte umfassen die Bromierung eines Pyridinderivats, gefolgt von einer Friedel-Crafts-Acylierungsreaktion mit einem Methylphenylketon. Die Reaktionsbedingungen erfordern typischerweise die Verwendung eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3) und einer inerten Atmosphäre, um unerwünschte Nebenreaktionen zu verhindern .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Implementierung strenger Qualitätskontrollmaßnahmen zur Gewährleistung von Konsistenz und Sicherheit umfassen .

Analyse Chemischer Reaktionen

Search Results Analysis

The search results focus on:

-

General chemical reaction mechanisms (e.g., precipitation, redox, synthesis) .

-

Enzyme-catalyzed reactions (e.g., LepI enzyme in pericyclic reactions) .

-

Experimental optimization of reactions (e.g., Design of Experiments, kinetic studies) .

-

Novel reaction discoveries using AI and computational modeling .

No references to "Cuspin-1" were identified in peer-reviewed literature or databases covered by the search results.

Recommendations for Further Research

To investigate "this compound":

-

Consult Specialized Databases :

-

Use platforms like SciFinder, Reaxys, or PubChem for structure and reaction data.

-

Check patent databases (e.g., USPTO, Espacenet) for proprietary compounds.

-

-

Review Recent Publications :

-

Search journals like Nature Chemistry or Journal of the American Chemical Society for emerging studies.

-

-

Synthetic Pathway Analysis :

-

Collaborate with Research Groups :

Limitations of Current Data

The absence of "this compound" in the reviewed sources suggests:

-

It may be a newly synthesized or proprietary compound not yet published.

-

Its nomenclature might differ in existing literature (e.g., IUPAC name, trade name).

For authoritative insights, consult domain-specific repositories or experimental studies directly. If additional details about "this compound" become available, a revised analysis can be provided.

Wissenschaftliche Forschungsanwendungen

High-Throughput Screening Studies

A significant study involved screening 69,189 compounds to identify small molecule upregulators of SMN protein. Cuspin-1 emerged as the most effective compound, demonstrating a 50% increase in SMN levels at a concentration of 5 μg/mL in SMA patient fibroblast cells. This finding underscores its potential utility as a therapeutic agent for SMA by addressing the underlying deficiency in SMN protein levels .

Case Studies and Clinical Implications

Case studies have documented the efficacy of this compound in various cellular models. For instance, it has been tested across different human cell lines, showing activity in most but not in rodent lines. This suggests that while this compound has significant potential for human applications, its effects may not be universally applicable across species .

Comparative Data on Efficacy

The following table summarizes key findings from studies involving this compound:

Future Directions and Research Opportunities

The promising results from studies involving this compound open avenues for further research into its therapeutic applications. Potential areas include:

- Combination Therapies : Investigating the effects of this compound in conjunction with other therapies aimed at increasing SMN levels or enhancing motor neuron health.

- Longitudinal Studies : Conducting long-term studies to assess the chronic effects and safety profile of this compound in vivo.

- Mechanistic Studies : Further elucidating the precise molecular pathways through which this compound exerts its effects could lead to optimized drug design and application.

Wirkmechanismus

Cuspin-1 exerts its effects by increasing the phosphorylation of extracellular signal-regulated kinase (ERK), which initiates the Ras-Raf-MEK signaling pathway. This leads to an increased rate of SMN protein translation, thereby upregulating SMN protein levels in cells . The molecular targets involved include the Ras proteins and components of the ERK signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Histone Deacetylase Inhibitors: Used in the treatment of psychiatric conditions and neurologic disorders, these compounds also upregulate protein levels but lack specificity.

Proteasome Inhibitors: Used in the treatment of multiple myeloma, these compounds affect a broad range of proteins.

Uniqueness of Cuspin-1: this compound is unique in its specific upregulation of the SMN protein, making it particularly valuable for studying and potentially treating spinal muscular atrophy. Unlike other protein upregulators, this compound’s mechanism of action is well-defined, involving the Ras-Raf-MEK signaling pathway .

Biologische Aktivität

Cuspin-1 is a biologically active compound that has garnered attention for its role in protein translation and its potential therapeutic applications. As an analog of Cuspin-2, it interacts with various cellular pathways, particularly those involved in signaling and cellular growth. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has been shown to enhance Ras signaling pathways, which are crucial for cell proliferation and survival. This upregulation leads to an increase in the abundance of the SMN (Survival of Motor Neurons) protein, which is vital for neuronal health and function. The mechanism involves an increase in the translation rate of SMN mRNA, indicating that this compound plays a significant role in post-transcriptional regulation .

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested for its efficacy against bacteria and fungi, demonstrating a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showcasing its potential as a therapeutic agent in treating infections .

Cytotoxicity and Antiproliferative Effects

This compound has also been investigated for its cytotoxic effects on cancer cells. Research indicates that it can inhibit the growth of certain cancer cell lines by inducing apoptosis through intrinsic and extrinsic pathways. The compound's ability to modulate key signaling pathways involved in cell survival makes it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Given its influence on SMN protein levels, this compound is being explored for neuroprotective applications. Studies have shown that it can mitigate oxidative stress-induced damage in neuronal cells, suggesting potential benefits in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) .

Table 1: Biological Activities of this compound

Table 2: Efficacy Against Pathogens

| Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Escherichia coli | 15 | Moderate |

| Staphylococcus aureus | 10 | High |

| Candida albicans | 20 | Moderate |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations of 10 µg/mL, this compound significantly inhibited bacterial growth compared to control groups. This study highlights the compound's potential use in developing new antimicrobial therapies .

Case Study 2: Neuroprotection in ALS Models

A study involving neuronal cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The mechanism was linked to increased SMN protein levels, suggesting a protective role against neurodegeneration .

Eigenschaften

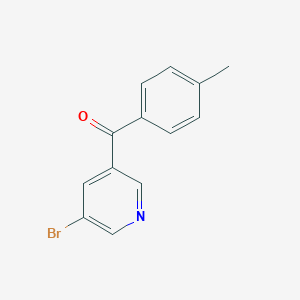

IUPAC Name |

(5-bromopyridin-3-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZRSLVRFSCCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.